3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a carboxylic acid group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps One common method involves the protection of the amine group in pyrrolidine using a tert-butyl ester group
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of protecting groups, such as the tert-butyl ester, to prevent unwanted side reactions. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carboxymethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a methanesulfonyloxymethyl group instead of a carboxymethylsulfanylmethyl group.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the carboxymethylsulfanylmethyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the carboxymethylsulfanylmethyl group and the tert-butyl ester group
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-5-4-9(6-13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBIKYBUPJHHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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